Ethyl 2-(1-hydroxy-4-propylcyclohexyl)acetate
Description
Ethyl 2-(1-hydroxy-4-propylcyclohexyl)acetate is an ethyl ester derivative featuring a hydroxylated cyclohexyl moiety substituted with a propyl group at the 4-position. Such esters are frequently explored in medicinal chemistry and materials science due to their tunable physicochemical properties .
Properties
Molecular Formula |
C13H24O3 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
ethyl 2-(1-hydroxy-4-propylcyclohexyl)acetate |
InChI |
InChI=1S/C13H24O3/c1-3-5-11-6-8-13(15,9-7-11)10-12(14)16-4-2/h11,15H,3-10H2,1-2H3 |
InChI Key |
YMOQSSGUMUXQEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)(CC(=O)OCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-hydroxy-4-propylcyclohexyl)acetate typically involves the esterification of cyclohexaneacetic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Cyclohexaneacetic acid+EthanolAcid CatalystEthyl 2-(1-hydroxy-4-propylcyclohexyl)acetate+Water
The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The acid catalyst commonly used is sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of azeotropic distillation can help in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-hydroxy-4-propylcyclohexyl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield cyclohexaneacetic acid and ethanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Oxidation: The hydroxy group in the compound can be oxidized to form a ketone.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Cyclohexaneacetic acid and ethanol.
Reduction: The corresponding alcohol.
Oxidation: The corresponding ketone.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(1-hydroxy-4-propylcyclohexyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(1-hydroxy-4-propylcyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy group and ester functionality allow it to participate in hydrogen bonding and other interactions with biological molecules. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Core Structural Features
The compound’s cyclohexyl backbone distinguishes it from bicyclic or aromatic analogs. Key comparisons include:

Key Observations :
- Cyclohexyl vs.
- Substituent Effects : The hydroxyl and propyl groups enhance hydrophilicity and lipophilicity, respectively, balancing solubility and membrane permeability. This contrasts with sulfinyl or halogenated analogs (e.g., ), where electron-withdrawing groups may increase reactivity or polarity.
Biological Activity
Ethyl 2-(1-hydroxy-4-propylcyclohexyl)acetate is a compound of interest due to its potential biological activities. This article will explore the compound's biological effects, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its cyclohexane ring structure with a hydroxyl group and an ethyl acetate moiety. This unique structure is thought to contribute to its biological activity, particularly in terms of its interaction with biological targets.
Antiviral Activity
Recent studies have indicated that compounds structurally related to this compound exhibit antiviral properties. For instance, compounds with similar cyclohexane frameworks have demonstrated inhibition of SARS-CoV-2 protease activity, which is crucial for viral replication. The effective concentration (EC50) values for these compounds suggest significant antiviral potential, with some derivatives showing EC50 values as low as 0.70 μM in cell assays .
Hypolipidemic Effects
Research into related compounds has shown hypolipidemic effects, where certain derivatives significantly reduced serum cholesterol and triglyceride levels in animal models. For example, a related compound reduced cholesterol levels by 23% and triglycerides by 35% at a dosage of 0.05% in diet studies involving normal rats . Although specific data on this compound is limited, its structural similarity suggests potential for similar metabolic effects.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in viral replication and lipid metabolism.
- Receptor Modulation : Some derivatives act on adrenergic receptors, influencing hormonal secretions that could affect metabolic pathways .
- Antioxidant Activity : Related compounds have demonstrated antioxidant properties, which may contribute to their overall biological efficacy.
Study on Antiviral Efficacy
A study conducted on a series of cyclohexane derivatives revealed that certain compounds exhibited strong antiviral activity against SARS-CoV-2. The study highlighted the importance of structural features in determining the efficacy of these compounds, noting that modifications to the cyclohexane ring significantly impacted their inhibitory potency .
Hypolipidemic Activity Research
In another study focusing on hypolipidemic agents, ethyl derivatives were evaluated for their ability to lower lipid levels in hyperlipidemic rat models. The results indicated that specific structural modifications enhanced the hypolipidemic effects, providing insights into how similar modifications might affect this compound .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

